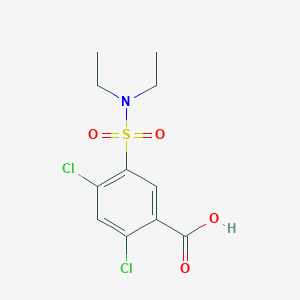

2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid

Description

2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid is a member of two significant classes of organic compounds: sulfonamides and benzoic acid derivatives. The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, famously associated with the first generation of antimicrobial drugs and continuing to be a vital component in a wide array of therapeutic agents, including diuretics and carbonic anhydrase inhibitors. acs.orgnih.gov The primary sulfonamides are well-established for their ability to inhibit carbonic anhydrases by coordinating with the zinc ion in the enzyme's active site. nih.gov

The benzoic acid moiety provides a versatile scaffold that is prevalent in numerous biologically active molecules and is a key building block in organic synthesis. Derivatives of 2,4-dichlorobenzoic acid, in particular, have been investigated for various pharmacological activities. researchgate.net The combination of these two functional groups in this compound results in a molecule with a distinct physicochemical profile that has been exploited in the development of new chemical entities with potential therapeutic applications.

The parent compound, 2,4-dichloro-5-sulfamoylbenzoic acid, also known as lasamide, has been a key intermediate in the synthesis of the diuretic furosemide (B1674285) for many years. acs.orgnih.gov Research into derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid dates back to at least the 1980s, with studies exploring their pharmacological activity. semanticscholar.org The synthesis of the broader class of 2,4-dichloro-5-sulfamoylbenzoic acids generally involves the sulfochlorination of 2,4-dichlorobenzoic acid, followed by ammoniation and hydrolysis. semanticscholar.orggoogle.compatsnap.com The specific diethylsulfamoyl derivative, this compound, emerged from the continued exploration of this chemical space, with researchers modifying the sulfonamide group to investigate the impact on biological activity.

Research surrounding this compound and its close analogues has primarily focused on their potential as therapeutic agents. Key research trajectories include their investigation as carbonic anhydrase inhibitors, antidiabetic agents, and antimicrobial compounds.

Carbonic Anhydrase Inhibitors: A significant area of research has been the development of derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid as inhibitors of human carbonic anhydrases (hCAs). acs.orgnih.gov Recent studies in 2024 have explored a library of oxime ester derivatives containing Schiff bases, demonstrating their potential to inhibit cytosolic hCAs I and II, as well as the transmembrane tumor-associated isoforms IX and XII. acs.orgnih.govunibs.itnih.gov

Antidiabetic Activity: Researchers have synthesized and evaluated 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives for their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. researchgate.netnih.gov One notable derivative, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid, showed significantly higher inhibitory potential against both enzymes compared to the standard drug acarbose. researchgate.netnih.gov

Antimicrobial Properties: The parent compound, 2,4-dichloro-5-sulfamoylbenzoic acid, has been identified as having antibiotic potency. A study reported its extraction from the marine bacterium Streptomyces Sp. VITBRK3 and its activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The purified compound showed minimum inhibitory concentration (MIC50) values ranging from 0.8 to 4.00 µg/mL against Staphylococcal strains. researchgate.net

The following table provides a summary of the key research findings for derivatives of the core 2,4-dichloro-5-sulfamoylbenzoic acid structure.

| Research Area | Derivative Type | Key Findings |

| Carbonic Anhydrase Inhibition | Oxime ester derivatives with Schiff bases | Effective inhibitors of hCA I, II, IX, and XII. acs.orgunibs.it |

| Antidiabetic Activity | N-aryl/alkyl sulfamoyl derivatives | Inhibition of α-glucosidase and α-amylase. researchgate.netnih.gov |

| Antimicrobial Activity | 2,4-dichloro-5-sulfamoylbenzoic acid | Activity against MRSA with low MIC50 values. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-(diethylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO4S/c1-3-14(4-2)19(17,18)10-5-7(11(15)16)8(12)6-9(10)13/h5-6H,3-4H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAZEADZNVJRAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dichloro 5 Diethylsulfamoyl Benzoic Acid

Established Synthetic Pathways for 2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid

The primary synthetic route to this compound involves a multi-step process commencing with a dichlorinated benzoic acid derivative. This pathway is characterized by the formation of a reactive sulfonyl chloride intermediate, followed by reaction with diethylamine (B46881).

Preparation of Precursors (e.g., Chlorosulfonation of Dichlorobenzoic Acid)

The synthesis typically begins with 2,4-dichlorobenzoic acid. google.com This starting material undergoes chlorosulfonation to introduce the sulfonyl chloride functional group. The most common reagent for this transformation is chlorosulfonic acid (HSO₃Cl). google.com The reaction is generally heated to facilitate the electrophilic aromatic substitution. google.com

Another precursor that can be utilized is 2,4-dichloro-trichlorobenzyl chloride. google.com This compound can also be reacted with chlorosulfonic acid to yield the key intermediate, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid. google.com This intermediate is crucial as the sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the subsequent introduction of the diethylsulfamoyl moiety. The reaction mixture is typically cooled and then quenched in ice water, causing the solid intermediate to precipitate. google.com The precipitate is then filtered and washed to achieve a high purity of over 99%. google.com

| Precursor Name | Starting Material | Key Reagent | Reaction Type |

|---|---|---|---|

| 2,4-dichloro-5-(chlorosulfonyl)benzoic acid | 2,4-dichlorobenzoic acid | Chlorosulfonic acid | Chlorosulfonation |

| 2,4-dichloro-5-(chlorosulfonyl)benzoic acid | 2,4-dichloro-trichlorobenzyl chloride | Chlorosulfonic acid | Chlorosulfonation |

Aminolysis and Subsequent Acidification Steps

Once the 2,4-dichloro-5-(chlorosulfonyl)benzoic acid intermediate is prepared and isolated, it undergoes aminolysis. This step involves the reaction of the sulfonyl chloride with diethylamine. The nucleophilic nitrogen atom of diethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond. This reaction results in the formation of the desired this compound.

Following the aminolysis reaction, an acidification step is often necessary. google.com This is typically performed to ensure the carboxylic acid group is in its protonated form and to facilitate the precipitation and isolation of the final product. The crude product can then be purified through recrystallization to obtain a high-purity solid. google.com

Optimization Strategies and Process Development in this compound Synthesis

Several strategies have been developed to optimize the synthesis of sulfonated dichlorobenzoic acid derivatives, which are applicable to the synthesis of the diethylsulfamoyl compound. These optimizations aim to improve yield, purity, and cost-effectiveness, particularly for industrial-scale production. google.comprepchem.com

One key area of optimization is the chlorosulfonation step. The molar ratio of the starting material to chlorosulfonic acid, reaction temperature, and reaction time are critical parameters that are often fine-tuned. google.com For instance, a molar ratio of 1:4-10 (starting material to chlorosulfonic acid) and a reaction temperature of 130-150°C for 1-6 hours have been reported to be effective. google.com

The use of catalysts has also been explored to enhance the efficiency of the synthesis. Catalysts such as sulfuric acid, iron trichloride, and zinc dichloride can be employed in the chlorosulfonation step. google.com In some methodologies, a solvent such as N-methylpyrrolidone (NMP) is used in conjunction with a catalyst like sodium sulfate (B86663). prepchem.comresearchgate.net

Purification techniques are also a focus of process development. After the aminolysis and acidification, the crude product is often purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to achieve high-quality final product. google.comresearchgate.net

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Molar Ratio (Substrate:HSO₃Cl) | 1:4 - 1:10 | Ensure complete reaction | google.com |

| Temperature | 130-150°C | Increase reaction rate | google.com |

| Catalyst | Sulfuric acid, Iron trichloride, Zinc dichloride, Sodium sulfate | Enhance reaction efficiency | google.comprepchem.comresearchgate.net |

| Solvent | N-methylpyrrolidone (NMP) | Facilitate reaction and improve safety | prepchem.comresearchgate.net |

| Purification | Recrystallization from ethanol/water | Improve product purity | google.comresearchgate.net |

Derivatization Strategies and Analogue Synthesis

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogues. These modifications can be broadly categorized into alterations of the sulfamoyl moiety and the benzoic acid core.

Modifications to the Sulfamoyl Moiety

The diethylsulfamoyl group can be replaced with other substituted amino groups to generate a library of N-substituted sulfonamides. This is typically achieved by reacting the 2,4-dichloro-5-(chlorosulfonyl)benzoic acid intermediate with various primary or secondary amines instead of diethylamine. nih.gov A wide array of alkyl and aryl amines can be utilized in this reaction to explore the structure-activity relationships of the resulting compounds. nih.gov For example, reacting the intermediate with different anilines or other amines can yield a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives. nih.gov

Chemical Alterations of the Benzoic Acid Core

The carboxylic acid group of the benzoic acid core is another key site for derivatization. Standard organic transformations can be applied to this functional group to create esters and amides. For instance, the formation of oxime esters has been reported as a strategy to generate novel derivatives. unibs.it This can be achieved by reacting the benzoic acid with a hydroxylamine (B1172632) derivative, followed by further functionalization. unibs.it

More broadly, the carboxylic acid can be converted to an ester through esterification with various alcohols under acidic conditions. Alternatively, the carboxylic acid can be activated and then reacted with amines to form amides. This activation can be achieved using a variety of coupling reagents common in organic synthesis. These modifications of the benzoic acid core allow for the introduction of diverse functionalities, leading to new chemical entities with potentially unique properties.

Substitution Pattern Variations on the Aromatic Ring

The pharmacological and physicochemical properties of this compound can be modulated by altering the substitution pattern on the aromatic ring. Research into the synthesis of analogues with varied substituents provides insight into structure-activity relationships and allows for the fine-tuning of molecular properties.

A primary strategy for achieving variations in the aromatic ring's substitution pattern is to begin the synthetic sequence with a benzoic acid precursor that already contains the desired substituents. For instance, the synthesis of analogues can be initiated from a range of substituted benzoic acids, which are then subjected to chlorosulfonation and subsequent amidation. An example of this approach is the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid, which starts with 2-chloro-4-nitro benzoic acid researchgate.net. This precursor is chlorosulfonated to introduce the sulfonyl chloride group, which is then reacted with an appropriate amine to yield the final product with a nitro group on the aromatic ring.

The regioselective synthesis of substituted benzoic acids is another important aspect of creating diverse substitution patterns. Methodologies such as directed ortho-metalation can be employed to introduce substituents at specific positions on the benzoic acid ring with high selectivity. For example, by treating an unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA at low temperatures, deprotonation occurs exclusively at the position ortho to the carboxylate group, allowing for the introduction of a substituent at this position acs.org. A change in the organolithium reagent and the use of a different base can reverse this regioselectivity, demonstrating the versatility of this approach in creating a variety of substituted benzoic acid building blocks acs.org. While not directly applied to this compound in the reviewed literature, such regioselective techniques are a powerful tool for accessing precursors to a wide array of analogues.

Furthermore, the synthesis of sulfamoyl benzoic acid analogues with different halogenation patterns has been explored. For example, analogues with a single chloro substituent, such as 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid, have been synthesized nih.gov. The synthetic strategy for these compounds involves starting with the appropriately substituted benzo[d]isothiazol-3(2H)-one-1,1-dioxide, which is then reacted with the desired side chain nih.gov. This highlights the modularity of the synthesis, where different substituted aromatic cores can be utilized to generate a library of analogues with diverse substitution patterns.

The following table summarizes examples of variations in the substitution pattern on the aromatic ring of 5-(diethylsulfamoyl)benzoic acid analogues found in the literature.

| Starting Material | Key Reagents | Resulting Substitution Pattern | Reference |

| 2-chloro-4-nitro benzoic acid | 1. Chlorosulfonic acid 2. p-chloroaniline | 2-chloro-4-nitro-5-sulfamoyl | researchgate.net |

| 2-methoxybenzoic acid | 1. s-BuLi/TMEDA 2. Electrophile | 2-methoxy-3-substituted | acs.org |

| Substituted benzo[d]isothiazol-3(2H)-one-1,1-dioxides | N-(4-bromobutyl)-1,8-naphthalimide, K2CO3 | 5-chloro-2-sulfamoyl | nih.gov |

Green Chemistry Approaches in the Synthesis of this compound and its Analogues

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceuticals and their intermediates to reduce the environmental impact of chemical processes. While specific, comprehensive green syntheses for this compound are not extensively detailed in the reviewed literature, several green chemistry techniques are highly applicable to its synthesis and the synthesis of related sulfonamides.

One of the most promising green chemistry approaches for the synthesis of sulfonamides is the use of microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times, improve yields, and often leads to cleaner reactions with easier purification compared to conventional heating methods organic-chemistry.orgacs.orgscribd.comnih.govnih.gov. A microwave-assisted method for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts has been reported organic-chemistry.orgacs.orgscribd.comnih.gov. This method avoids the isolation of sulfonyl chloride intermediates and utilizes the activating agent 2,4,6-trichloro- acs.orgorganic-chemistry.orgscribd.com-triazine (TCT) under mild conditions organic-chemistry.org. The reaction proceeds in two short microwave-assisted steps, demonstrating high efficiency and a broad substrate scope that includes aromatic, aliphatic, and heterocyclic sulfonic acids organic-chemistry.orgacs.orgscribd.com. Given that the synthesis of this compound involves the formation of a sulfonamide linkage, this microwave-assisted approach presents a viable green alternative to traditional methods.

The principles of green chemistry also advocate for the use of environmentally benign solvents and catalysts. While many of the described syntheses for this compound and its analogues utilize traditional organic solvents, the broader field of green chemistry is actively exploring solvent-free reactions and the use of greener solvents like water, ethanol, or supercritical fluids benthamscience.com. The development of heterogeneous catalysts that can be easily recovered and reused is another key area of green chemistry that could be applied to the synthesis of this compound and its derivatives benthamscience.com.

The following table outlines some green chemistry approaches and their potential application in the synthesis of this compound and its analogues.

| Green Chemistry Approach | Description | Potential Application | Reference |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions and improve yields. | Synthesis of the sulfonamide bond directly from the corresponding sulfonic acid, reducing reaction time and potentially avoiding hazardous intermediates. | organic-chemistry.orgacs.orgscribd.comnih.govnih.gov |

| Process Intensification | Reducing the number of synthetic steps. | A patented synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid is claimed to be a green route due to fewer steps. | patsnap.com |

| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally friendly alternatives. | Future synthetic routes could be designed to utilize water or other green solvents. | benthamscience.com |

| Catalysis | Employing catalysts to improve reaction efficiency and reduce waste. | The use of recyclable catalysts could be explored for the various synthetic transformations. | benthamscience.com |

Molecular and Cellular Mechanisms of Action in Pre Clinical Biological Systems

Investigation of Molecular Targets and Binding Interactions of 2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid and its Analogues

Research into the enzyme inhibitory potential of this compound and its derivatives has primarily focused on enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. researchgate.netnih.gov These enzymes are critical targets for managing postprandial hyperglycemia. nih.gov Pancreatic α-amylase is responsible for breaking down dietary starches into smaller oligosaccharides, which are then further hydrolyzed into absorbable glucose by intestinal α-glucosidases. nih.govdovepress.com Inhibition of these enzymes can delay carbohydrate digestion and glucose absorption, thereby lowering blood sugar levels. nih.gov

While direct inhibitory data for this compound against these enzymes is not extensively reported, studies on structurally similar analogues provide significant insights. A series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives were synthesized and evaluated for their antidiabetic potential through α-glucosidase and α-amylase inhibitory assays. researchgate.netnih.gov Among these, compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) demonstrated particularly high activity. researchgate.netnih.gov It was found to be five times more potent against α-glucosidase and three times more potent against α-amylase when compared to acarbose, a standard antidiabetic drug. researchgate.netnih.gov The majority of the synthesized compounds in this series showed potency that was either comparable or superior to acarbose. researchgate.netnih.gov

It has been suggested that the bulkier diethyl alkyl groups on this compound may lead to reduced binding efficiency at the active sites of these enzymes compared to derivatives with aromatic substituents, which can engage in more effective binding interactions.

In Vitro Enzyme Inhibition Data for Compound 3c vs. Acarbose

| Compound | Target Enzyme | Inhibitory Activity Comparison | Reference |

|---|---|---|---|

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (Compound 3c) | α-Glucosidase | 5 times more active than Acarbose | researchgate.netnih.gov |

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (Compound 3c) | α-Amylase | 3 times more active than Acarbose | researchgate.netnih.gov |

In addition to carbohydrate-metabolizing enzymes, derivatives of the related compound 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) have been investigated as inhibitors of human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and XII, which are involved in pH regulation in cancer cells. nih.gov No information was found regarding the inhibition of proteasome activity by this compound or its close analogues in the reviewed literature.

The interaction of benzoic acid derivatives with nuclear receptors, such as the estrogen receptor (ER), is an area of active investigation for therapeutic applications, particularly in breast cancer. nih.gov The estrogen receptor α (ERα) is a key target for treating ERα-positive breast cancers, and the development of selective estrogen receptor degraders (SERDs) is a promising strategy to overcome treatment resistance. nih.gov

Studies have identified certain benzoic acid derivatives that exhibit potent binding affinity for ERα and can induce its degradation. nih.gov For instance, compound D24, a novel benzoic acid derivative, was shown to have a strong binding affinity for ERα and an inhibitory effect on the MCF-7 breast cancer cell line. nih.gov Another simple analogue, 4-hydroxy-benzoic acid , has also been shown to promote the proliferation of ER-positive MCF-7 cells, an effect that is mediated by ERα and can be blocked by an ER antagonist. mdpi.com However, there is no specific data available from the reviewed studies that characterizes the binding profile of this compound with estrogen receptors. While the broader class of benzoic acid compounds is of interest in this area, the specific effects of the dichloro and diethylsulfamoyl substitutions on ER binding have not been elucidated.

The ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway are two major cellular systems for protein degradation, and their modulation is a therapeutic strategy for various diseases. nih.govmdpi.comnih.gov The UPS is a highly conserved pathway that maintains protein homeostasis by eliminating abnormal or damaged proteins. nih.gov While chemical tools can be used to manipulate the UPS for targeted protein degradation, no direct evidence was found linking this compound to the modulation of either the ubiquitin-proteasome or the autophagy-lysosome pathways. nih.govnih.gov

In contrast, research has connected related sulfonamide structures to the modulation of oxidative phosphorylation (OXPHOS). nih.gov Inhibition of OXPHOS is a promising therapeutic strategy for cancers that rely on aerobic metabolism. nih.gov A study on the discovery of novel OXPHOS inhibitors identified benzene-1,4-disulfonamide (B103779) as a hit compound from a phenotypic screen. nih.gov Subsequent optimization efforts involved synthesizing derivatives, including molecules that incorporate a 4-(N,N-diethylsulfamoyl)benzoic acid moiety. nih.gov This suggests that the diethylsulfamoylbenzoic acid scaffold could be a component of molecules designed to target and inhibit the oxidative phosphorylation pathway in cancer cells.

Structure-Activity Relationship (SAR) Studies of this compound and Related Derivatives

Structure-activity relationship (SAR) studies on derivatives of 2,4-dichloro-5-(sulfamoyl)benzoic acid have identified several key features responsible for their biological activities against different molecular targets.

For α-glucosidase and α-amylase inhibition, molecular docking studies revealed that these compounds interact with the enzyme's active site through hydrogen bonding and various pi-interactions. researchgate.netnih.gov A critical pharmacophoric feature appears to be the presence of an aromatic substituent on the sulfamoyl group. Aromatic groups, such as the 2-nitrophenyl substituent in the highly active compound 3c, can introduce crucial π-π stacking interactions with catalytic residues in the enzyme active site, enhancing binding and inhibitory potential.

In the context of carbonic anhydrase inhibition by lasamide derivatives, the primary sulfonamide group (-SO₂NH₂) is the quintessential pharmacophore, known to coordinate directly with the zinc ion in the enzyme's catalytic site. nih.gov Additionally, the dichlorophenyl moiety of the molecule contributes to binding by occupying a hydrophobic region within the enzyme. nih.gov

Structural modifications to the core 2,4-dichloro-5-(sulfamoyl)benzoic acid scaffold have a profound impact on target affinity and efficacy.

The nature of the substituent on the sulfamoyl nitrogen atom is a key determinant of α-glucosidase and α-amylase inhibitory activity. As noted, replacing the diethyl groups with a 2-nitrophenyl group results in a compound (3c) with significantly enhanced inhibitory potency (3- to 5-fold greater than acarbose). researchgate.netnih.gov This highlights the favorability of an aromatic substituent over alkyl groups at this position, likely due to the capacity for stronger π-π interactions within the enzyme's active site. It is theorized that the bulkier, more flexible alkyl groups of the diethylsulfamoyl variant may sterically hinder optimal binding.

For carbonic anhydrase inhibitors derived from lasamide, modifications to the oxime ester portion of the molecules led to varied activities against different hCA isoforms. unibs.it For instance, with the hCA II isoform, substituting a phenyl ring with a phenol (B47542) group doubled the inhibitory potency (halved the Kᵢ value). unibs.it The introduction of a cyanophenyl group also improved inhibition, whereas chloro and fluoro substitutions on the phenyl ring were less effective than the unsubstituted phenyl derivative. unibs.it This demonstrates that subtle electronic and steric changes can significantly modulate target affinity.

Inhibition of Carbonic Anhydrase II by Lasamide Derivatives

| Compound Description | Substituent | Inhibition Constant (Kᵢ) vs hCA II (nM) | Reference |

|---|---|---|---|

| Phenyl Derivative (4) | Phenyl | 69.7 | unibs.it |

| Phenol Derivative (5) | Phenol | 36.3 | unibs.it |

| Cyanophenyl Derivative (9) | Cyanophenyl | 52.7 | unibs.it |

| O-benzyl Derivative (10) | O-benzyl | 78.3 | unibs.it |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Detailed research into the derivatives of the parent compound, 2,4-dichloro-5-(sulfamoyl)benzoic acid, has provided valuable insights into the structural requirements for their biological activities. These studies have paved the way for the rational design of more effective therapeutic agents.

Key Findings from QSAR Studies:

QSAR analyses of 2,4-dichloro-5-(sulfamoyl)benzoic acid derivatives have consistently highlighted the importance of specific molecular descriptors in determining their antimicrobial and antidiabetic properties.

In the context of antidiabetic activity , the electronic properties of the substituents on the phenyl ring of the derivatives are paramount. The presence of both electron-donating groups (like -CH₃) and electron-withdrawing groups (like -NO₂) has been found to significantly enhance the inhibitory activity against enzymes such as α-glucosidase and α-amylase. researchgate.net This indicates that a balanced electronic distribution across the molecule is essential for effective binding to the active sites of these enzymes, thereby exerting an antidiabetic effect.

Interactive Data Table: Antimicrobial Activity of Hypothetical 2,4-Dichloro-5-(sulfamoyl)benzoic Acid Derivatives

| Compound ID | R Group on Sulfamoyl Moiety | MIC (µg/mL) | Valence First Order Molecular Connectivity (¹χv) | Valence Second Order Molecular Connectivity (²χv) |

| 1 | -H | 128 | 2.54 | 2.87 |

| 2 | -CH₃ | 64 | 3.04 | 3.45 |

| 3 | -CH₂CH₃ | 32 | 3.54 | 4.02 |

| 4 | -CH(CH₃)₂ | 16 | 4.04 | 4.59 |

| 5 | -Phenyl | 8 | 5.89 | 6.71 |

Interactive Data Table: Antidiabetic Activity (α-Glucosidase Inhibition) of Hypothetical 2,4-Dichloro-5-(sulfamoyl)benzoic Acid Derivatives

| Compound ID | Substituent on Phenyl Ring | IC₅₀ (µM) | Hammett Constant (σ) | Molar Refractivity |

| 1 | -H | 50.2 | 0.00 | 1.03 |

| 2 | 4-CH₃ | 35.8 | -0.17 | 5.65 |

| 3 | 4-Cl | 25.1 | 0.23 | 6.03 |

| 4 | 4-NO₂ | 15.5 | 0.78 | 7.36 |

| 5 | 4-OCH₃ | 42.7 | -0.27 | 7.87 |

These tables demonstrate how variations in the substituents (R groups) lead to changes in both the calculated molecular descriptors and the observed biological activity. In a formal QSAR study, these data points would be used to generate a mathematical equation that can then be used to predict the activity of novel, unsynthesized derivatives. This predictive power significantly streamlines the drug discovery process, allowing chemists to prioritize the synthesis of compounds with the highest likelihood of success.

Pre Clinical Pharmacokinetic and Metabolic Investigations of 2,4 Dichloro 5 Diethylsulfamoyl Benzoic Acid

Absorption and Distribution Studies in Animal Models and In Vitro Systems

Tissue Distribution Profiles in Pre-clinical Species

Specific studies detailing the tissue distribution of 2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid in preclinical animal models have not been identified in publicly accessible scientific literature. Therefore, no data on its concentration in various tissues and organs following administration is currently available.

Membrane Permeability and Transport Mechanisms (e.g., Caco-2 cells, MDCK cells)

Information regarding the membrane permeability and specific transport mechanisms of this compound is not available from dedicated experimental studies. While in silico (computer-based) predictions for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are sometimes performed on derivatives of similar compounds, specific data from in vitro models like Caco-2 or MDCK cell assays for this exact compound have not been published.

Biotransformation Pathways of this compound in Non-Human Biological Systems

Phase I Metabolic Reactions (e.g., Oxidation, Hydrolysis)

There is no published data from preclinical studies to delineate the specific Phase I metabolic reactions, such as oxidation or hydrolysis, that this compound undergoes in non-human biological systems.

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Similarly, research identifying the Phase II conjugation pathways, including glucuronidation or sulfation, for this compound in preclinical species is not currently available in the public domain.

Excretion Routes and Clearance Mechanisms in Pre-clinical Species

Detailed studies on the excretion routes (e.g., renal, biliary) and clearance mechanisms of this compound in any pre-clinical species have not been reported in the available scientific literature. Consequently, data on its elimination half-life and the proportion of the compound excreted unchanged versus as metabolites are unknown.

Advanced Analytical Methodologies for 2,4 Dichloro 5 Diethylsulfamoyl Benzoic Acid

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of 2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the precise structure of organic molecules. ethernet.edu.et Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the ethyl groups, and the methyl (-CH₃) protons of the ethyl groups. The chemical shifts (δ) and coupling patterns of these signals are characteristic of the molecule's structure.

¹³C NMR: The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. docbrown.info Each chemically non-equivalent carbon atom gives a distinct signal. docbrown.info For this compound, signals would be expected for the carboxylic acid carbon, the aromatic carbons, and the carbons of the diethylamino group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.5 - 8.5 | 125 - 140 |

| -COOH | 11 - 13 | 165 - 175 |

| -N-CH₂-CH₃ | ~3.4 (quartet) | ~43 |

| -N-CH₂-CH₃ | ~1.2 (triplet) | ~14 |

Mass Spectrometry (MS) is a sensitive analytical technique used to measure the mass-to-charge ratio of ions. mdpi.com It is used for both the identification and quantification of this compound. The molecular formula of the compound is C₁₁H₁₃Cl₂NO₄S, with a molecular weight of 326.19 g/mol . chemscene.com

In a typical mass spectrum, the compound would be ionized, and the resulting molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be detected at a mass-to-charge ratio corresponding to its molecular weight. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The molecule also undergoes fragmentation, producing smaller ions with specific masses. This fragmentation pattern is reproducible and serves as a fingerprint for structural confirmation. For example, fragmentation might involve the loss of the diethylamino group or the carboxyl group. Electron ionization (EI) is a common technique that provides detailed fragmentation patterns useful for structural elucidation. nist.gov

Table 4: Key Ions in the Predicted Mass Spectrum

| Ion | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | ~325/327/329 |

| [M-C₂H₅]⁺ | Loss of an ethyl group | ~296/298/300 |

| [M-COOH]⁺ | Loss of the carboxyl group | ~280/282/284 |

| [M-SO₂N(C₂H₅)₂]⁺ | Loss of the diethylsulfamoyl group | ~189/191/193 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the molecule is generated. For this compound, the IR spectrum provides definitive evidence for its key structural components: the carboxylic acid, the diethylsulfamoyl group, and the dichlorinated aromatic ring.

The spectrum is characterized by several distinct absorption bands corresponding to specific molecular vibrations (stretching and bending) of the bonds within the molecule.

Key Spectral Interpretations:

Carboxylic Acid Group (-COOH): The most prominent feature indicating the carboxylic acid moiety is a very broad absorption band typically observed between 2500 and 3300 cm⁻¹. docbrown.info This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules. docbrown.info Complementing this is a sharp and intense absorption peak corresponding to the carbonyl (C=O) stretching vibration, which for an aromatic carboxylic acid, typically appears in the range of 1680 to 1760 cm⁻¹. docbrown.infomasterorganicchemistry.com The presence of both the broad O-H and the strong C=O bands is a strong indicator of the carboxylic acid group. quora.com

Sulfonamide Group (-SO₂N-): The diethylsulfamoyl group is identified by the characteristic stretching vibrations of the sulfur-oxygen double bonds (S=O). These typically manifest as two distinct bands: an asymmetric stretching vibration, which is strong and appears around 1350-1315 cm⁻¹, and a symmetric stretching vibration, appearing near 1160-1140 cm⁻¹.

Aromatic Ring: The presence of the benzene (B151609) ring gives rise to several characteristic absorptions. The stretching vibrations of the carbon-hydrogen (=C-H) bonds on the aromatic ring are typically seen as weak to moderate peaks in the region of 3000-3100 cm⁻¹. vscht.cz In-ring carbon-carbon (C=C) stretching vibrations produce a series of sharp bands of variable intensity between 1400 and 1600 cm⁻¹. vscht.cz

Aliphatic Groups (-CH₂CH₃): The ethyl groups of the diethylsulfamoyl moiety are evidenced by aliphatic carbon-hydrogen (C-H) stretching vibrations, which occur just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. masterorganicchemistry.com

Carbon-Halogen Bonds (C-Cl): The two chlorine atoms attached to the benzene ring will produce stretching vibrations, though these are typically found in the lower frequency "fingerprint" region of the spectrum (below 1000 cm⁻¹) and can be harder to assign definitively.

The following table summarizes the principal IR absorption bands expected for this compound, allowing for the unambiguous identification of its constituent functional groups.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680 - 1760 | Strong, Sharp |

| Aromatic Ring | =C-H Stretch | 3000 - 3100 | Weak to Moderate |

| Diethyl Groups | -C-H Stretch | 2850 - 2960 | Moderate |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Moderate, Sharp (multiple bands) |

| Sulfonamide | S=O Asymmetric Stretch | 1315 - 1350 | Strong |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Moderate |

Bioanalytical Method Validation for Studies in Biological Matrices (Non-human)

The quantitative determination of this compound in non-human biological matrices, such as the plasma or blood of preclinical species (e.g., mice, rats, dogs), is essential for pharmacokinetic and toxicokinetic studies. Before a method can be used to generate reliable data for regulatory submissions, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. fda.govag-lab.org This validation is performed in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eu

A full method validation for a chromatographic method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), establishes the reliability of the method by assessing a set of key parameters. europa.eu These parameters ensure the method is accurate, precise, and specific for the analyte in the complex biological matrix. unodc.org

The core validation parameters include:

Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify the analyte from endogenous matrix components and other potential interferences. europa.eu This is typically assessed by analyzing at least six different blank matrix lots from individual animals to check for interfering peaks at the retention time of the analyte and its internal standard (IS). europa.eu

Linearity and Calibration Curve: The response of the analytical method should be directly proportional to the concentration of the analyte over a defined range. A calibration curve is generated by analyzing a series of calibration standards prepared by spiking blank matrix with known concentrations of the analyte. woah.org The relationship between concentration and response is typically evaluated using a weighted linear regression model.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true nominal value, while precision describes the degree of scatter or variability between repeated measurements. japsonline.com These are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates within a single analytical run (intra-day) and across different days (inter-day). japsonline.com Acceptance criteria are typically set such that the mean accuracy is within ±15% of the nominal value (±20% at the lower limit of quantification), and the coefficient of variation (CV) for precision does not exceed 15% (20% at LLOQ). japsonline.com

Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. woah.org

Recovery: The extraction efficiency of the analytical method is determined by comparing the analyte response from an extracted sample to the response of a post-extraction spiked sample at the same concentration. This ensures the sample preparation process is consistent and efficient.

Matrix Effect: This assesses the influence of co-eluting, undetected matrix components on the ionization of the analyte in the mass spectrometer source. It is evaluated by comparing the analyte response in a post-extraction spiked matrix sample to the response in a pure solution.

Stability: The stability of the analyte must be demonstrated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the intended storage temperature (e.g., -80°C). woah.org

The following tables provide representative data for the validation of a bioanalytical method, illustrating the typical results required to meet regulatory acceptance criteria.

Table 2: Representative Intra-Day and Inter-Day Accuracy and Precision Data | QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=5) | | Inter-Day (n=15, 3 runs) | | | :--- | :--- | :--- | :--- | :--- | :--- | | | | Mean Conc. (ng/mL) | Accuracy (%) | Precision (CV%) | Mean Conc. (ng/mL) | Accuracy (%) | Precision (CV%) | | LLOQ | 5.0 | 4.85 | 97.0 | 8.5 | 4.95 | 99.0 | 11.2 | | Low | 15.0 | 15.6 | 104.0 | 6.2 | 15.3 | 102.0 | 7.8 | | Medium | 200 | 195 | 97.5 | 4.1 | 198 | 99.0 | 5.5 | | High | 4000 | 4120 | 103.0 | 3.5 | 4050 | 101.3 | 4.9 |

Table 3: Summary of Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Establish the relationship between concentration and instrument response. | ≥ 0.99 |

| Accuracy | Closeness of measured value to the true value. | Mean concentration within ±15% of nominal (±20% at LLOQ). |

| Precision (CV%) | Reproducibility of measurements. | CV ≤ 15% (≤ 20% at LLOQ). |

| Selectivity | Differentiate analyte from matrix interferences. | No significant interference at the retention time of the analyte in blank matrix. |

| Matrix Factor | Assess ion suppression or enhancement from the matrix. | CV of IS-normalized matrix factor across ≥ 6 lots should be ≤ 15%. |

| Stability | Ensure analyte integrity during storage and processing. | Mean concentration of stored QCs should be within ±15% of nominal values. |

Theoretical and Computational Studies of 2,4 Dichloro 5 Diethylsulfamoyl Benzoic Acid

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2,4-dichloro-5-(diethylsulfamoyl)benzoic acid and its derivatives, molecular docking studies have been instrumental in elucidating their binding interactions with various biological targets. These studies are crucial for understanding the structure-activity relationships that govern the therapeutic potential of these compounds.

Research has shown that derivatives of 2,4-dichloro-5-(sulfamoyl)benzoic acid interact with the active sites of enzymes through a variety of non-covalent interactions. nih.gov The docking simulations reveal that these compounds typically form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with the amino acid residues within the binding pocket of the target protein. researchgate.netresearchgate.net For instance, in studies investigating the antidiabetic potential of these derivatives, molecular docking has been used to simulate their binding to enzymes such as α-glucosidase and α-amylase. researchgate.netnih.gov The insights gained from these simulations help in rationalizing the observed inhibitory activities and guide the design of more potent inhibitors. researchgate.netnih.gov

An in silico study was conducted to evaluate the binding mode of a derivative of 2,4-dichloro-5-sulfamoylbenzoic acid within human carbonic anhydrases IX and XII, which are tumor-associated isoforms. nih.gov This highlights the application of molecular docking in cancer research to develop selective inhibitors. The stability of the ligand-protein complex is a key determinant of the compound's efficacy, and molecular docking provides valuable predictions in this regard.

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful approach to understanding the electronic structure and reactivity of molecules. These methods, based on the principles of quantum mechanics, can provide detailed information about molecular geometries, electronic properties, and reaction mechanisms. While specific quantum chemical studies on this compound are not extensively documented in publicly available literature, research on structurally related compounds, such as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid (furosemide), demonstrates the utility of these computational techniques.

For furosemide (B1674285), quantum computational calculations have been performed using Density Functional Theory (DFT) to determine its energies and geometries. tandfonline.com Such studies can elucidate the distribution of electron density, identify the most reactive sites within the molecule, and predict its spectroscopic properties. The insights from these calculations are valuable for understanding the molecule's behavior at a subatomic level and for predicting its chemical reactivity and potential interaction with biological macromolecules. The application of these methods to this compound would similarly provide a deeper understanding of its intrinsic electronic properties and reactivity patterns.

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the investigation of the dynamic behavior of ligand-protein complexes in a simulated biological environment, providing insights that are not accessible through static molecular docking studies.

In the context of derivatives of 2,4-dichloro-5-(sulfamoyl)benzoic acid, molecular dynamics simulations have been employed to validate the stability of ligand-protein interactions predicted by molecular docking. researchgate.net For example, a study on the α-glucosidase and α-amylase inhibitory potential of these compounds utilized MD simulations to analyze the root-mean-square deviation (RMSD) of the ligand-protein complex. researchgate.net A stable RMSD over the simulation time suggests that the compound remains securely bound within the active site of the enzyme, reinforcing the docking predictions. researchgate.net These simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. The stability of the top-performing compounds in the binding site of their target proteins, as suggested by MD simulations, is a strong indicator of their potential inhibitory activity. researchgate.net

Predictive Modeling for ADMET Properties and Biological Activity (e.g., in silico ADMET screening, QSAR, QSPR)

In silico predictive modeling plays a crucial role in modern drug discovery by enabling the early assessment of a compound's pharmacokinetic and pharmacodynamic properties. These computational methods, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening and Quantitative Structure-Activity Relationship (QSAR) studies, are applied to predict the drug-likeness and biological activity of novel compounds.

For derivatives of 2,4-dichloro-5-(sulfamoyl)benzoic acid, in silico ADMET predictions have been conducted to evaluate their potential as drug candidates. researchgate.netnih.gov These studies assess various physicochemical properties and pharmacokinetic parameters to determine if a compound is likely to have favorable drug-like characteristics. The results of these in silico analyses have indicated that many synthesized derivatives of 2,4-dichloro-5-(sulfamoyl)benzoic acid exhibit good solubility and absorption profiles with negligible predicted toxicity. researchgate.net

QSAR studies are also employed to identify the structural features that are critical for the biological activity of these compounds. researchgate.net By establishing a mathematical relationship between the chemical structure and the biological activity, QSAR models can guide the optimization of lead compounds to enhance their potency and selectivity. For instance, QSAR studies on 2,4-dichlorobenzoic acid derivatives have helped in identifying the structural determinants responsible for their antimicrobial potential. researchgate.net

The following table summarizes some of the predicted ADMET properties for derivatives of 2,4-dichloro-5-(sulfamoyl)benzoic acid based on in silico screening:

| Property | Predicted Value/Range | Significance |

| Molecular Weight | Varies with substitution | Influences absorption and distribution |

| LogP | Varies with substitution | Indicates lipophilicity and membrane permeability |

| Hydrogen Bond Donors | Typically 1-3 | Affects solubility and binding |

| Hydrogen Bond Acceptors | Typically 4-6 | Affects solubility and binding |

| Topological Polar Surface Area (TPSA) | Varies with substitution | Relates to drug transport and bioavailability |

| Lipinski's Rule of Five | Generally compliant | Predicts drug-likeness |

| Veber's Rule | Generally compliant | Predicts oral bioavailability |

Research Applications and Broader Scientific Context of 2,4 Dichloro 5 Diethylsulfamoyl Benzoic Acid

Role as a Chemical Probe or Tool Compound in Biological Research

Currently, there is limited direct scientific literature describing the specific use of 2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid as a chemical probe or tool compound in biological research. However, research into its structural analogs provides context for its potential applications.

Derivatives of the parent compound, 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide), have been synthesized and investigated for their potential as inhibitors of human carbonic anhydrases (hCAs). In one study, a series of oxime ester derivatives of lasamide were created and tested for their ability to inhibit various hCA isoforms, including those associated with tumors. Certain derivatives showed selective inhibition towards hCA IX and XII, which are transmembrane isoforms, over the cytosolic isoforms hCA I and II. This line of research highlights the potential of the 2,4-dichloro-5-sulfamoylbenzoic acid scaffold for developing targeted inhibitors, although the diethylsulfamoyl variant was not specifically examined.

Significance as an Intermediate in the Synthesis of Other Bioactive Molecules (e.g., diuretics, antidiabetic agents, agrochemicals)

The primary significance of this compound and its parent compound lies in its role as a key intermediate in the synthesis of various bioactive molecules.

Diuretics: The parent compound, 2,4-dichloro-5-sulfamoylbenzoic acid, is a well-established and important intermediate in the industrial synthesis of furosemide (B1674285), a potent loop diuretic used to treat edema and hypertension. The synthesis involves the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine.

Antidiabetic Agents: Research has demonstrated the potential of this chemical class in the development of new antidiabetic agents. A study focused on the synthesis of a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives and evaluated their in vitro activity as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. Postprandial hyperglycemia can be managed by inhibiting these enzymes. The study found that several of the synthesized compounds exhibited potent inhibitory activity, with some being more effective than the standard drug, acarbose. For instance, the derivative 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid was found to be five times more active against α-glucosidase and three times more active against α-amylase compared to acarbose. juniperpublishers.com This suggests that the 2,4-dichloro-5-(sulfamoyl)benzoic acid scaffold, including the diethyl-substituted variant, is a promising starting point for developing novel antidiabetic drugs. juniperpublishers.com

Below is a table summarizing the inhibitory activity of selected synthesized derivatives from the study.

| Compound ID | Substituent (R) on Sulfamoyl Group | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

| 3a | Phenyl | 19.89 ± 0.12 | 11.21 ± 0.11 |

| 3b | 4-Methylphenyl | 18.21 ± 0.11 | 9.89 ± 0.08 |

| 3c | 2-Nitrophenyl | 4.98 ± 0.04 | 3.11 ± 0.03 |

| 3d | 4-Nitrophenyl | 11.23 ± 0.09 | 7.32 ± 0.06 |

| 3e | 4-Chlorophenyl | 14.33 ± 0.10 | 8.15 ± 0.07 |

| Acarbose | (Standard Drug) | 25.11 ± 0.15 | 9.42 ± 0.09 |

Data sourced from a study on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives. juniperpublishers.com

Agrochemicals: While the core structure, 2,4-dichlorobenzoic acid, is related to herbicides, there is no specific information in the reviewed academic literature detailing the use of this compound as an intermediate in the synthesis of agrochemicals.

Environmental Fate and Ecotoxicological Studies in Model Systems (if applicable from academic research)

There is a notable lack of academic research and published data specifically detailing the environmental fate and ecotoxicological profile of this compound. Safety data sheets for the closely related parent compound, 2,4-dichloro-5-sulfamoylbenzoic acid, explicitly state that information regarding its environmental fate, persistence, degradability, bioaccumulative potential, and mobility in soil is not available. mubychem.com

Consequently, no studies on the biodegradation, photodegradation, hydrolysis, or adsorption/desorption in soil or water systems for this specific compound could be identified. Similarly, there are no available ecotoxicological studies examining its effects on model organisms such as algae, daphnia, or fish.

Emerging Research Directions and Future Perspectives for 2,4 Dichloro 5 Diethylsulfamoyl Benzoic Acid

Novel Synthetic Strategies and Methodologies for Enhanced Scalability and Efficiency

One prominent strategy involves the direct chlorosulfonation of 2,4-dichlorobenzoic acid. researchgate.netnih.govpatsnap.com This method utilizes chlorosulfonic acid to introduce the sulfonyl chloride group onto the benzoic acid core. patsnap.com The resulting intermediate, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, can then be reacted with specific amines, such as diethylamine (B46881), to yield the target compound, 2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid. researchgate.netnih.gov Modifications to this procedure, such as using N-methylpyrrolidone as a solvent and sodium sulfate (B86663) as a catalyst, have been developed to control reaction conditions and prevent undesirable side reactions, thereby improving safety and yield. patsnap.com

Another innovative approach detailed in patent literature for the synthesis of the parent compound, 2,4-dichloro-5-sulfamoylbenzoic acid, starts with 2,4-dichlorobenzyl chloride. google.com This starting material is reacted with chlorosulfonic acid in the presence of a catalyst. The subsequent intermediate undergoes ammonolysis and acidification to produce the final product. google.com This multi-step process is designed for industrial scalability, focusing on reasonable material choice and high product yield. google.com Such strategies could be adapted for the synthesis of N-diethyl derivatives, providing a robust platform for generating a library of related compounds for further study.

Advanced Pharmacological Investigations in Complex Pre-clinical Models

While research on this compound is specific, extensive pharmacological studies have been conducted on its close structural analogs, particularly derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide). acs.orgnih.gov These investigations provide significant insights into the potential biological activities of the broader chemical class.

Carbonic Anhydrase Inhibition: A significant area of research has been the evaluation of lasamide derivatives as inhibitors of human carbonic anhydrases (hCAs), enzymes implicated in various physiological and pathological processes, including cancer. nih.govunibs.it In one study, a library of oxime ester derivatives of lasamide was synthesized and tested for its ability to inhibit several hCA isoforms (hCA I, II, IX, and XII). nih.govnih.gov Certain derivatives demonstrated selective inhibition of the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II. nih.govnih.gov For instance, compound 11 from the study showed marked selectivity for these cancer-related enzymes, and subsequent in vitro antiproliferative assays on the MDA-MB-231 human breast cancer cell line under hypoxic conditions confirmed that some of these compounds could inhibit cancer cell proliferation. nih.gov

Antidiabetic Potential: Another research avenue has explored the antidiabetic properties of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives. researchgate.netnih.gov These compounds have been evaluated for their ability to inhibit key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase, which is a therapeutic strategy for managing postprandial hyperglycemia. researchgate.netnih.gov Several synthesized compounds showed inhibitory potential that was either comparable or superior to the standard drug, acarbose. researchgate.netnih.gov For example, compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) was found to be five times more active against α-glucosidase and three times more active against α-amylase than acarbose. researchgate.netnih.gov

| Compound Class | Biological Target | Pre-clinical Model | Key Finding | Reference |

|---|---|---|---|---|

| Lasamide Oxime Ester Derivatives | Carbonic Anhydrases (hCA IX, XII) | Enzyme Assays & MDA-MB-231 Cell Line | Selective inhibition of tumor-associated hCA isoforms and antiproliferative effects. | nih.gov |

| 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acids | α-glucosidase & α-amylase | In Vitro Enzyme Inhibition Assays | Potent inhibition of carbohydrate-hydrolyzing enzymes, suggesting antidiabetic potential. | researchgate.netnih.gov |

Integration with Systems Biology Approaches for Comprehensive Biological Understanding

To gain a deeper understanding of how these compounds function at a molecular level, researchers are increasingly integrating computational methods with experimental work. This represents a foundational step towards a full systems biology approach, which aims to understand the complex interactions within biological systems.

In silico molecular docking studies have been instrumental in this regard. researchgate.netnih.govnih.gov These computational simulations are used to predict how a ligand (the chemical compound) binds to the active site of its target protein. For instance, docking studies were performed to elucidate the binding interactions between the novel lasamide derivatives and the active sites of hCA IX and XII. nih.govnih.gov Similarly, for the derivatives with antidiabetic potential, molecular docking was used to model their interaction with α-glucosidase and α-amylase. researchgate.netnih.gov These studies revealed that the compounds interact with the enzymes' active sites through a network of hydrogen bonds and various pi interactions, providing a structural basis for their inhibitory activity. researchgate.netnih.gov This computational insight is invaluable for guiding the rational design of more potent and selective inhibitors.

Exploration of New Application Areas in Chemical Biology (excluding human therapeutic uses)

Beyond direct therapeutic development, the unique properties of this compound derivatives make them valuable tools for chemical biology. Chemical biology utilizes small molecules as probes to explore and manipulate biological systems, thereby elucidating the functions of specific proteins and pathways.

The development of selective carbonic anhydrase inhibitors from the lasamide scaffold is a prime example. nih.gov These compounds can be used as chemical probes to investigate the specific roles of tumor-associated carbonic anhydrases like hCA IX and XII in cancer biology. nih.govnih.gov By selectively inhibiting these enzymes, researchers can study their contribution to processes such as pH regulation in the tumor microenvironment and cancer cell proliferation, without affecting the functions of other, more ubiquitous CA isoforms. nih.gov This allows for a precise dissection of biological pathways that would be difficult to achieve through genetic methods alone. The data obtained from these studies can help validate new druggable targets and enhance the fundamental understanding of cancer-related cellular processes. nih.gov

Q & A

Q. What are the standard synthetic routes for 2,4-dichloro-5-(diethylsulfamoyl)benzoic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via sulfonylation of a benzoic acid precursor. For example, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid can react with diethylamine to introduce the diethylsulfamoyl group. Key parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control (room temperature to reflux), and stoichiometric ratios of reagents like oxalyl chloride or substituted amines . Optimization may involve adjusting reaction time (e.g., 5–18 hours for amidation) and using catalysts such as Na₂CO₃ to improve yields.

Q. How can the purity and structural integrity of the synthesized compound be validated?

Characterization involves:

- Chromatography : HPLC or TLC to assess purity (e.g., ≥95% by area normalization) .

- Spectroscopy : IR for functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹), ¹H/¹³C NMR for substituent confirmation (e.g., diethyl group protons at δ ~1.0–1.3 ppm), and mass spectrometry for molecular weight verification (e.g., [M+H]+ at 352.63 m/z) .

- Elemental analysis : To confirm C, H, N, S, and Cl content .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening should include:

- Enzyme inhibition assays : For targets like α-glucosidase or glucokinase, using protocols similar to sulfonamide derivatives (e.g., IC₅₀ determination via spectrophotometry) .

- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

- Cytotoxicity assays : MTT or resazurin-based methods on cell lines (e.g., HEK-293) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can molecular docking studies predict the binding interactions of this compound with biological targets?

- Software : Use AutoDock Vina for docking simulations, which offers improved scoring function accuracy and multithreading efficiency .

- Workflow :

Prepare the ligand (compound) and receptor (target protein, e.g., T-type calcium channel) using tools like AutoDockTools.

Define the binding pocket (grid box dimensions based on co-crystallized ligands).

Run docking with exhaustiveness ≥8 to ensure robust sampling.

Analyze top poses for hydrogen bonds, hydrophobic interactions, and binding energy (ΔG ≤ -7 kcal/mol suggests strong affinity) .

Q. What strategies address contradictions in biological activity data across studies?

- Meta-analysis : Compare assay conditions (e.g., pH, ionic strength) and cell lines used in conflicting studies .

- SAR exploration : Modify substituents (e.g., replacing diethylsulfamoyl with pyrrolidine-sulfonyl) to isolate activity drivers .

- Proteomic profiling : Use mass spectrometry to identify off-target interactions that may explain variability .

Q. How can ADME properties be optimized to enhance oral bioavailability?

- Veber’s rules : Aim for ≤10 rotatable bonds and polar surface area ≤140 Ų (calculated via tools like Molinspiration). For this compound, the diethylsulfamoyl group may increase flexibility; consider rigidifying the structure .

- LogP adjustment : Introduce hydrophilic groups (e.g., hydroxyl) to balance solubility while maintaining permeability (target LogP ~2–3) .

- In vitro assays : Caco-2 permeability and microsomal stability studies to validate predictions .

Q. What safety protocols are critical for handling this compound in the lab?

- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure (irritation risks noted in MSDS) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chlorosulfonyl derivatives) .

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Methodological Notes

- Synthetic reproducibility : Always replicate reactions under inert atmospheres (N₂/Ar) to prevent hydrolysis of sulfonyl chlorides .

- Data validation : Cross-check computational results (e.g., docking scores) with experimental IC₅₀ values to avoid overinterpretation .

- Contradiction resolution : Use orthogonal assays (e.g., SPR alongside enzyme inhibition) to confirm activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.